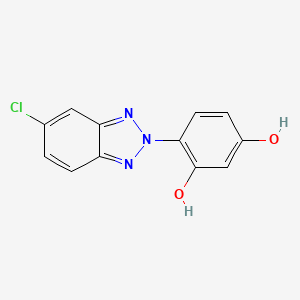
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate, also known as (S)-DMPD, is a small molecule that is widely used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, peptides, proteins, and other organic molecules. In addition, (S)-DMPD has been used in the development of analytical methods, such as HPLC and mass spectrometry, and in the study of enzyme kinetics and structure.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Structure
- Nuclear Magnetic Resonance (NMR) Studies : The pyrrolidine ring protons in certain pyrrolidine derivatives, including dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates, have been studied using high-field 1H NMR. These studies provide insights into the molecular structure and the preferred conformers stabilized by hydrogen bonding (Duewell, 1981).
Reactivity and Stability in Different Solvents
- Stability in Ionic Liquids : Research on 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) compared its stability and reactivity in different solvents. It was found more stable in certain ionic liquids compared to dimethylformamide (DMF), highlighting the potential of ionic liquids for specific reactions (Velázquez et al., 2010).
Applications in Organic Synthesis
- Synthesis of Complex Organic Compounds : The addition of dimethyl acetylenedicarboxylate to pyrrolidine derivatives has been used to synthesize complex organic compounds such as benzoxocin and benzazocine dicarboxylates, demonstrating the utility of pyrrolidine derivatives in organic synthesis (Haywood & Reid, 1977; Haywood & Reid, 1978).
Potential in Pharmaceutical Research
- Synthesis of Antiproliferative Compounds : Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized and shown to possess anti-proliferative activities against human prostate cancer cells. This research indicates the potential application of pyrrolidine derivatives in the development of anticancer drugs (Ince et al., 2020).
Eigenschaften
IUPAC Name |
dimethyl (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFMYIWPQPIVPO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449603 | |
| Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |
CAS RN |
83541-81-5 | |
| Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S,4R)-4-hydroxy-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1600112.png)

